molecular formula C17H12BrN3O B5603001 2-bromo-N'-(8-quinolinylmethylene)benzohydrazide

2-bromo-N'-(8-quinolinylmethylene)benzohydrazide

Cat. No. B5603001
M. Wt: 354.2 g/mol
InChI Key: ANQMSVZIHRUIKF-RGVLZGJSSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-N'-(8-quinolinylmethylene)benzohydrazide and related compounds typically involves the condensation of 4-bromobenzoic hydrazide with suitable aldehydes or ketones. For example, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a related compound, was synthesized through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. Such reactions are generally facilitated by the presence of acidic or basic catalysts and can be performed under mild conditions (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray diffraction, vibrational spectroscopy (FT-IR, FT-Raman), and DFT calculations. The X-ray crystal structure analysis reveals that these compounds crystallize in specific space groups and exhibit intramolecular and intermolecular interactions stabilizing their structure. For instance, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide crystallizes in the monoclinic system with space group P21/c, showcasing various intramolecular and intermolecular hydrogen bonds and π-π interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

Hydrazone Schiff bases, including this compound, participate in a variety of chemical reactions, such as complexation with metal ions, which is crucial for their application in coordination chemistry. These compounds exhibit sensitivity to light irradiation and certain metal ions, leading to noticeable changes in their spectroscopic properties. For example, a related compound with a N'-(quinolin-8-ylmethylene)benzohydrazide group exhibited significant changes in its UV-vis and fluorescence spectra upon binding with Zn2+ ions, demonstrating its potential as a selective and sensitive fluorescence ratiometric sensor for metal ion detection (Wang et al., 2018).

properties

IUPAC Name

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c18-15-9-2-1-8-14(15)17(22)21-20-11-13-6-3-5-12-7-4-10-19-16(12)13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMSVZIHRUIKF-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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